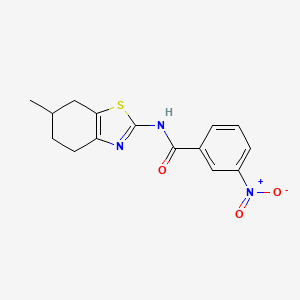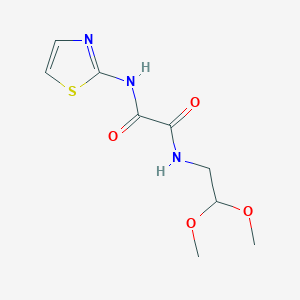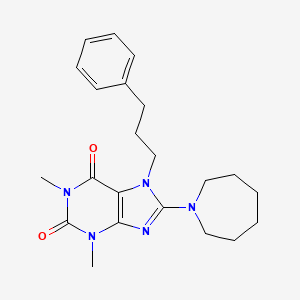
2-(pyridin-3-yloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(pyridin-3-yloxy)pyrazine” is a chemical compound. However, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “2-(pyridin-3-yloxy)pyrazine” is not explicitly available. However, in a crystal structure study, each 2-(pyridin-3-yloxy)pyrazine molecule acted as a bidentate bridging ligand coordinating to two adjacent Co(II) ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(pyridin-3-yloxy)pyrazine” are not explicitly mentioned in the available resources .
Scientific Research Applications
Electrochemical DNA Sensing
The pyrido[2,3-b]pyrazine derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities . These compounds exhibit promising properties for detecting DNA sequences, which is crucial in fields like diagnostics, forensics, and personalized medicine.
Nonlinear Optical (NLO) Properties
The same pyrido[2,3-b]pyrazine-based heterocyclic compounds were studied for their nonlinear optical properties. These properties are essential for technologies like optical communication, laser systems, and imaging devices. Compound 7, in particular, demonstrated remarkable NLO response, making it a potential candidate for advanced optical applications .
In Vitro Antioxidant Activity
Researchers have explored the antioxidant potential of these pyrido[2,3-b]pyrazine derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating their antioxidant activity could lead to novel therapeutic agents or dietary supplements .
Antiurease Activity
Urease inhibitors are valuable in treating conditions related to urea metabolism, such as kidney stones and urinary tract infections. The pyrido[2,3-b]pyrazine compounds were evaluated for their antiurease activity, potentially contributing to the development of new drugs in this area .
Bioimaging Applications
A related class of pyrrolo[1,2-a]pyrazine hybrids, obtained through acid-catalyzed reactions, has shown promise for bioimaging applications. These compounds could be used as fluorescent probes for visualizing biological processes within cells and tissues .
Biologically Active Scaffold
Pyrrolopyrazine, containing both pyrrole and pyrazine rings, serves as a biologically active scaffold. Its structural features make it an attractive starting point for designing novel pharmaceuticals, organic materials, and bioactive molecules .
Mechanism of Action
Target of Action
Related compounds, such as pyrimidinamine derivatives, have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra . They also show anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Biochemical Pathways
Related compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may affect the collagen synthesis pathway, leading to their anti-fibrotic effects.
Result of Action
Related compounds have been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
properties
IUPAC Name |
2-pyridin-3-yloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRLXNOEUKRVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)


![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)

![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)
![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)